molecular formula C14H17N3O B2722624 N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1052631-89-6

N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2722624
CAS No.: 1052631-89-6
M. Wt: 243.31
InChI Key: DXIWYOOWRGAXBA-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound. It is related to “N-(2,6-Dimethylphenyl)chloroacetamide”, which is used as a laboratory chemical . It is also related to “N-(2,6-Dimethylphenyl)formamide”, which is used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of related compounds involves reactions with commercially available compounds. For instance, the synthesis of Lidocaine, a related compound, involves the reaction of 2-chloroacetyl chloride and 2,6-dimethylaniline . Another related compound, Levobupivacaine Hydrochloride, was synthesized starting with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the structure of a six-coordinated indium(III) complex bearing two types of redox-active ligands was established using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts, which are made from the reaction of NHCs with carbodiimides, form zwitterionic amidinate-like structures with tunable properties based on the highly modular NHC and CDI scaffolds .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the compound “N-(2,6-Dimethylphenyl)chloroacetamide” has a molecular weight of 197.66 .

Scientific Research Applications

Pharmacokinetics and Metabolism

N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, a compound related to N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, has been studied for its pharmacokinetics and metabolism in rats and humans. This research aimed at understanding the metabolic pathways and the formation of metabolites such as D3017 and 2,6-DMA, which are critical for evaluating the drug's safety and efficacy. The study highlighted the compound's absorption, bioavailability, and the enzymatic processes involved in its metabolism, providing insights into its pharmacological profile and potential therapeutic applications (Martin et al., 1997).

Environmental Exposure and Health Effects

Research on environmental exposure to pyrethroids and organophosphates in preschool children highlighted the significance of assessing exposure levels to various chemicals, including pyrazole derivatives, in public health. This study underscores the need for continuous monitoring and regulation of chemical exposure to minimize health risks, especially in vulnerable populations such as children (Babina et al., 2012).

Therapeutic Potential and Clinical Trials

The investigation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, a closely related compound, in clinical trials highlights the therapeutic potential of pyrazole derivatives. These studies provide valuable data on the efficacy, safety, and optimal dosing regimens of such compounds, paving the way for their potential use in treating various diseases. For instance, the study of its cytotoxic action as a topoisomerase I and II inhibitor indicates its promise in cancer therapy (McCrystal et al., 1999).

Receptor Binding and Pharmacodynamics

The nonpeptide corticotropin-releasing factor 1 antagonist DMP696, another compound structurally related to this compound, was studied for its receptor occupancy and anxiolytic efficacy. Such research demonstrates the importance of understanding receptor interactions and pharmacodynamic properties for the development of new therapeutic agents (Li et al., 2003).

Safety and Hazards

Safety data sheets provide information about the hazards of related compounds. For instance, “N-(2,6-Dimethylphenyl)chloroacetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on related compounds is ongoing. For instance, N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts have been applied as amidinate-type ligands for transition metals and nanoparticles, as junctions in zwitterionic polymers, and to stabilize distonic radical cations .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-6-5-7-10(2)13(9)15-14(18)12-8-17(4)16-11(12)3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIWYOOWRGAXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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